N-(2-ethyl-6-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene sulfonyl group and an ethyl-methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is attached through sulfonylation reactions, using reagents such as sulfonyl chlorides.
Substitution with the Ethyl-Methylphenyl Group: The ethyl-methylphenyl group is introduced through substitution reactions, often using organometallic reagents or halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Carbodiimides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is similar to other piperidine carboxamides, such as:
Uniqueness
The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H24N2O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-15-7-4-6-14(2)18(15)20-19(22)16-9-11-21(12-10-16)26(23,24)17-8-5-13-25-17/h4-8,13,16H,3,9-12H2,1-2H3,(H,20,22) |
InChI Key |
ZHYUCJZMMUKWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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